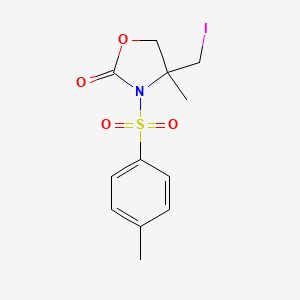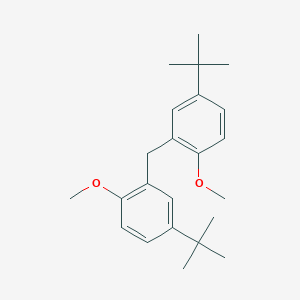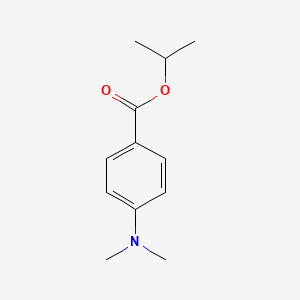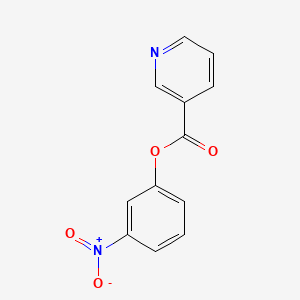
2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione is an organophosphorus compound characterized by its unique thiaphosphirane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with diphenylphosphine sulfide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiaphosphirane ring.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace one of the phenyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under mild to moderate heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved ring products.
Substitution: Phosphorus-nucleophile adducts.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Potential use in studying enzyme mechanisms that involve phosphorus-sulfur bonds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological thiols.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymer additives.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylphenyl)-3,3-diphenylthiaphosphirane-2-thione involves its ability to interact with nucleophiles, particularly thiols and amines. The thiaphosphirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as a source of phosphorus and sulfur.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl isocyanate
- Diphenylphosphine sulfide
Comparison:
- 2,6-Dimethylphenyl isothiocyanate and 2,6-Dimethylphenyl isocyanate are similar in that they contain the 2,6-dimethylphenyl group, but they differ in their functional groups (isothiocyanate vs. isocyanate vs. thiaphosphirane).
- Diphenylphosphine sulfide shares the diphenylphosphine moiety but lacks the thiaphosphirane ring structure, making it less reactive towards nucleophiles.
Eigenschaften
CAS-Nummer |
95851-00-6 |
|---|---|
Molekularformel |
C21H19PS2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)-3,3-diphenyl-2-sulfanylidene-1,2λ5-thiaphosphirane |
InChI |
InChI=1S/C21H19PS2/c1-16-10-9-11-17(2)20(16)22(23)21(24-22,18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI-Schlüssel |
PKLCCYQJNQOKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)P2(=S)C(S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)


![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)


![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)



![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)


